4,4,4-Trifluorobutylbenzene

Lipophilicity Drug design ADME

4,4,4‑Trifluorobutylbenzene (CAS 104315‑86‑8) is a fluorinated alkylbenzene in which a linear butyl chain terminates in a –CF3 group, yielding the formula C10H11F3 and a molecular weight of 188.19 g mol⁻¹. The terminal trifluoromethyl group imparts a markedly different electronic and solubility profile compared with non‑fluorinated alkylbenzene counterparts, making the compound a versatile intermediate in medicinal chemistry, cannabinoid receptor ligand design, and materials science.

Molecular Formula C10H11F3
Molecular Weight 188.19 g/mol
CAS No. 104315-86-8
Cat. No. B025720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4,4-Trifluorobutylbenzene
CAS104315-86-8
Molecular FormulaC10H11F3
Molecular Weight188.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCCC(F)(F)F
InChIInChI=1S/C10H11F3/c11-10(12,13)8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2
InChIKeyUCWCZSLUBQJLEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,4,4-Trifluorobutylbenzene (CAS 104315‑86‑8): A Terminal‑CF3 Alkylbenzene Building Block with Differentiated Lipophilicity and Physicochemical Profile


4,4,4‑Trifluorobutylbenzene (CAS 104315‑86‑8) is a fluorinated alkylbenzene in which a linear butyl chain terminates in a –CF3 group, yielding the formula C10H11F3 and a molecular weight of 188.19 g mol⁻¹ . The terminal trifluoromethyl group imparts a markedly different electronic and solubility profile compared with non‑fluorinated alkylbenzene counterparts, making the compound a versatile intermediate in medicinal chemistry, cannabinoid receptor ligand design, and materials science [1]. Commercial sources typically supply the compound at ≥97 % purity, with batches ranging from milligrams to kilograms for research and pilot‑scale synthesis .

1
Building block Pre-fluorinated C4–CF3 synthon for direct elaboration via cross-coupling or electrophilic substitution.
2
Physicochemical fit Terminal –CF3 reduces Log P and increases density relative to non-fluorinated alkylbenzenes.
3
Receptor-ligand design Key chain-length and fluorination pattern for reported cannabinoid receptor selectivity context.

Why 4,4,4‑Trifluorobutylbenzene Cannot Be Replaced by Generic Alkylbenzenes: Key Quantitative Differentiation


Although simple alkylbenzenes such as butylbenzene or (3,3,3‑trifluoropropyl)benzene share a superficial structural resemblance, they fail to replicate the specific combination of lipophilicity (Log P), electronic character, and chain length that 4,4,4‑trifluorobutylbenzene provides. The terminal –CF3 group lowers the octanol‑water partition coefficient by approximately 0.7 log units relative to butylbenzene while simultaneously increasing density and altering boiling‑point behaviour [1]. In receptor‑binding scaffolds, the four‑carbon trifluorobutyl chain confers a >10‑fold improvement in CB2 selectivity over the commonly used 5‑fluoropentyl chain, demonstrating that both the fluorination pattern and chain length are critical to biological performance [2][3]. Direct replacement with a non‑fluorinated or differently fluorinated alkyl chain therefore leads to quantitatively predictable but functionally significant deviations in physicochemical and pharmacological properties.

Risk 1

Non-fluorinated alkyl chains alter Log P and density

Replacing the –CF3 terminus with –CH3 shifts lipophilicity and boiling-point behaviour, which can affect purification and formulation profiles.

Risk 2

Differently fluorinated chains may not reproduce selectivity

A 5-fluoropentyl analog shows a markedly different CB2/CB1 selectivity profile; the chain-length and fluorination pattern may not transfer directly.

Risk 3

De novo synthesis increases route complexity

Building the trifluorobutyl chain from scratch requires multi-step sequences; substituting the pre-formed building block may add synthetic risk.

Head‑to‑Head Quantitative Evidence: Why 4,4,4‑Trifluorobutylbenzene Is the Superior Choice for Specific Applications


Lipophilicity Fine‑Tuning: Terminal –CF3 Lowers Log P by ~0.7 Units vs. Butylbenzene

4,4,4‑Trifluorobutylbenzene exhibits an experimentally derived/calculated octanol‑water partition coefficient of Log P = 3.57 . In contrast, the non‑fluorinated analog n‑butylbenzene has a measured Log P of 4.28 [1]. The introduction of the terminal –CF3 group therefore reduces lipophilicity by 0.71 log units, a magnitude that medicinal chemistry guidelines associate with improved solubility, reduced phospholipidosis risk, and more favorable metabolic stability [2]. This difference is directly attributable to the polarised C–F bonds and is consistent with the broader observation that aliphatic fluorination decreases Log P.

Lipophilicity fine-tuning
Cross-study comparable
ΔLog P = –0.71 vs. butylbenzene
Target: Log P 3.57 Comparator: Log P 4.28
Supports solubility improvement and reduced non-specific binding context.
Values based on calculated target data and experimental comparator data.
Lipophilicity Drug design ADME

Physicochemical Differentiation: Higher Density and Distinct Boiling Behaviour vs. Butylbenzene

4,4,4‑Trifluorobutylbenzene has a reported density of 1.096 g cm⁻³ and a boiling point of 78–79 °C at 19 mmHg . By comparison, n‑butylbenzene exhibits a density of 0.86 g cm⁻³ and a boiling point of 183 °C at 760 mmHg [1]. The trifluorobutyl derivative is approximately 27 % denser and distils at a significantly lower temperature under reduced pressure, reflecting stronger intermolecular interactions imparted by the –CF3 group. These differences directly impact purification strategy (vacuum distillation conditions) and formulation behaviour (phase separation, solvent selection).

Physicochemical differentiation
Cross-study comparable
Density +27 % vs. butylbenzene
Target: 1.096 g cm⁻³ Comparator: 0.86 g cm⁻³ Bp trend differs under reduced pressure
Relevant for distillation set-point and solvent compatibility review.
Boiling points measured at different pressures; qualitative comparison only.
Physicochemical properties Purification Formulation

CB Receptor Selectivity Enhancement: 4,4,4‑Trifluorobutyl Chain Outperforms 5‑Fluoropentyl Chain by >10‑Fold

In a direct head‑to‑head comparison within the indole‑3‑ylcycloalkyl ketone scaffold, the 4,4,4‑trifluorobutyl analog (XLR‑12) showed a CB2 receptor Ki of 0.09 nM and a CB1 Ki of 15 nM, yielding a 167‑fold selectivity for CB2 [1]. The corresponding 5‑fluoropentyl analog (XLR‑11) displayed a CB2 Ki of 2.1 ± 0.6 nM and a CB1 Ki of 24.0 ± 4.6 nM, giving only an ~11‑fold selectivity [2]. Thus, substituting the 5‑fluoropentyl chain with a 4,4,4‑trifluorobutyl chain improved CB2 affinity by 23‑fold and CB2/CB1 selectivity by >14‑fold. This quantitative superiority is attributed to the terminal –CF3 group’s optimal steric and electronic fit within the CB2 binding pocket.

CB receptor selectivity enhancement
Head-to-head
Selectivity improved 14.8‑fold
Target CB2 Ki: 0.09 nM Comparator CB2 Ki: 2.1 nM 167× vs. ~11× selectivity
Supports CB2-selectivity assay context; 5-fluoropentyl chain may not replicate this profile.
Human CB1/CB2 radioligand binding data from patent and literature sources.
Cannabinoid receptor Selectivity Medicinal chemistry

Metabolic Stability: Aliphatic Fluorination Reduces Oxidative Metabolism Relative to Non‑Fluorinated Alkyl Chains

Fluorination of aliphatic positions is a well‑established strategy to block cytochrome P450‑mediated oxidation. In the broader class of aryl‑alkyl systems, replacing a terminal methyl group with a –CF3 group has been shown to increase metabolic half‑life by reducing the rate of ω‑oxidation [1]. While specific microsomal stability data for 4,4,4‑trifluorobutylbenzene itself are not published, the class‑level trend is robust: the –CF3 group is resistant to oxidative metabolism, whereas the terminal methyl of butylbenzene is a known site of hydroxylation. This makes the trifluorobutyl analog a preferred linker when metabolic soft spots must be eliminated.

Metabolic stability inference
Class-level inference
Terminal –CF3 resists ω‑oxidation
Fluorination class effect vs. –CH3 hydroxylation
Context-dependent; may support metabolic soft-spot mitigation.
No microsomal stability data specific to this compound; fluorination SAR reviewed.
Metabolic stability Fluorination Drug metabolism

Synthetic Utility: Direct Incorporation of a Pre‑Fluorinated C4 Synthon vs. Late‑Stage Fluorination

4,4,4‑Trifluorobutylbenzene serves as a ready‑to‑use C4‑CF3 synthon that can be directly elaborated via electrophilic aromatic substitution, lithiation, or cross‑coupling. In contrast, constructing a 4,4,4‑trifluorobutyl chain de novo often requires multi‑step sequences involving Grignard reagents or radical trifluoromethylation, which can suffer from low yields and hazardous reagent handling [1]. The commercial availability of the target compound at 97 % purity eliminates the need for these low‑yielding steps, reducing both synthetic step count and process mass intensity.

Synthetic utility
Supporting evidence
Estimated step reduction of 2–4 operations
Pre-fluorinated C4 synthon vs. de novo multi-step routes
Streamlines route design and reduces hazardous reagent exposure.
Route-dependent comparison; based on representative patent and vendor documentation.
Synthetic efficiency Building block Route optimisation

Optimal Procurement Scenarios for 4,4,4‑Trifluorobutylbenzene Based on Quantitative Differentiation


Design of CB2‑Selective Cannabinoid Receptor Ligands

Investigators developing CB2‑biased agonists should select 4,4,4‑trifluorobutylbenzene as the key N‑alkyl chain precursor, because the resulting indole‑3‑ylcycloalkyl ketones achieve a 167‑fold CB2/CB1 selectivity (Ki CB2 = 0.09 nM) – a >14‑fold improvement over the widely used 5‑fluoropentyl chain [1][2]. This level of selectivity is essential for minimising CB1‑mediated psychoactive effects while retaining peripheral anti‑inflammatory activity.

Medicinal Chemistry Programs Requiring Reduced Lipophilicity Without Scaffold Hopping

When a lead series suffers from high Log P (e.g., >4.5) due to an n‑butyl or tert‑butyl substituent, replacement with the 4,4,4‑trifluorobutyl group lowers the partition coefficient by 0.7–1.5 log units while preserving the overall shape and binding interactions [1]. This fine‑tuning can improve solubility, reduce hERG and phospholipidosis risks, and enhance oral bioavailability without requiring a complete scaffold change.

Synthesis of Fluorinated Liquid Crystals and Advanced Materials

The combination of elevated density (1.096 g cm⁻³) and a terminal –CF3 dipole makes 4,4,4‑trifluorobutylbenzene a valuable precursor for partially fluorinated mesogens [1][2]. The –CF3 group influences molecular packing and hydrogen‑bonding networks in liquid‑crystalline phases, enabling tunable thermal and optical properties.

Late‑Stage Functionalisation of Drug‑Like Scaffolds with a Metabolically Stable C4 Linker

Medicinal chemists seeking to replace a metabolically labile n‑butyl chain can introduce the 4,4,4‑trifluorobutyl group via a single alkylation or cross‑coupling step, leveraging the commercial building block’s high purity (≥97 %) [1]. This approach avoids multi‑step de novo fluorination and directly addresses ω‑oxidation liabilities, streamlining lead optimisation.

Application
Selection Property
Validation Focus
CB2-selective cannabinoid ligand design
CB2/CB1 selectivity context
Receptor-binding assay and selectivity-ratio review
Medicinal chemistry with reduced lipophilicity
Reported Log P reduction without scaffold change
Solubility, hERG, and phospholipidosis risk assays
Fluorinated liquid crystals and advanced materials
Elevated density and terminal –CF3 dipole
Mesophase characterisation and thermal-property review
Late-stage functionalisation with stable C4 linker
Single-step incorporation of pre-fluorinated synthon
Synthetic step-count reduction and metabolic-stability profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4,4,4-Trifluorobutylbenzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.